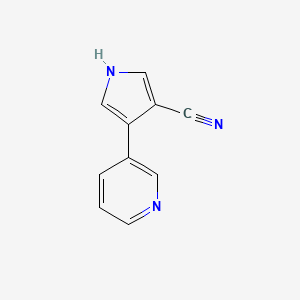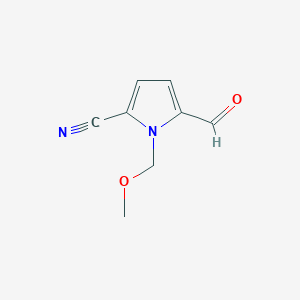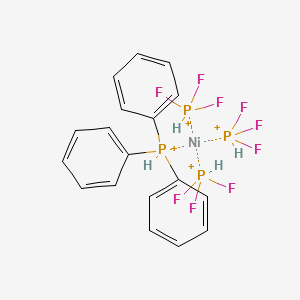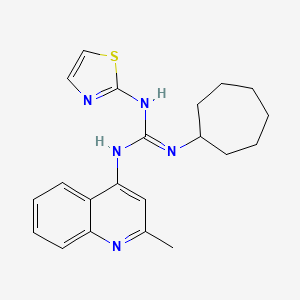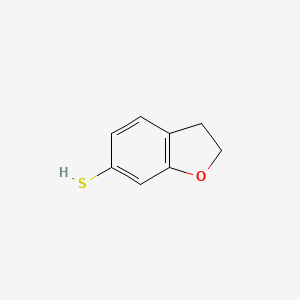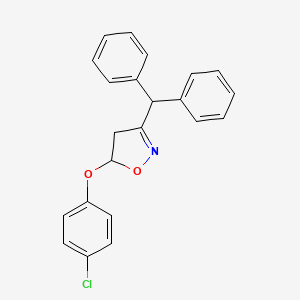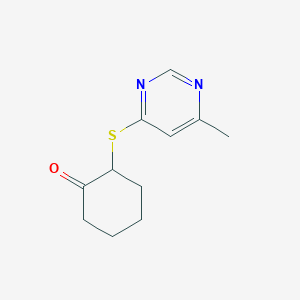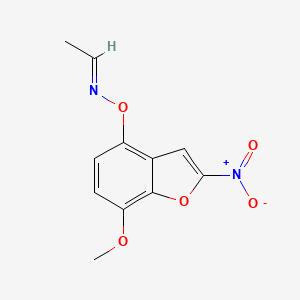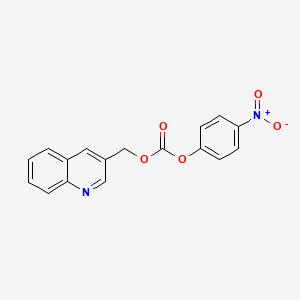
4-Nitrophenyl (quinolin-3-yl)methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is an organic compound that features a quinoline moiety linked to a nitrophenyl carbonate group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the nitrophenyl and quinoline groups suggests that it may exhibit unique reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate typically involves the reaction of 4-nitrophenyl chloroformate with quinolin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines or alcohols, forming carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation, or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Quinoline N-oxides: Produced from oxidation reactions.
科学研究应用
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: The nitrophenyl carbonate group can be used to link biomolecules, facilitating the study of biological processes.
Catalysis: The compound can serve as a model substrate in catalytic studies, particularly in the development of new catalysts for nucleophilic substitution reactions.
作用机制
The mechanism of action of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate in biological systems is not well-documented. the quinoline moiety is known to interact with various biological targets, including enzymes and receptors. The nitrophenyl carbonate group can undergo hydrolysis, releasing 4-nitrophenol and the corresponding quinoline derivative, which may exert biological effects.
相似化合物的比较
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions but lacks the quinoline moiety.
Bis(4-nitrophenyl) Carbonate: Another nitrophenyl carbonate compound, used in peptide coupling reactions.
Quinolin-3-ylmethanol: The alcohol precursor used in the synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate.
Uniqueness
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is unique due to the combination of the nitrophenyl carbonate and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to similar compounds.
属性
CAS 编号 |
918440-74-1 |
|---|---|
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
(4-nitrophenyl) quinolin-3-ylmethyl carbonate |
InChI |
InChI=1S/C17H12N2O5/c20-17(24-15-7-5-14(6-8-15)19(21)22)23-11-12-9-13-3-1-2-4-16(13)18-10-12/h1-10H,11H2 |
InChI 键 |
UOYGLFZFSAPYEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



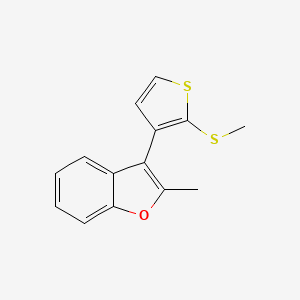
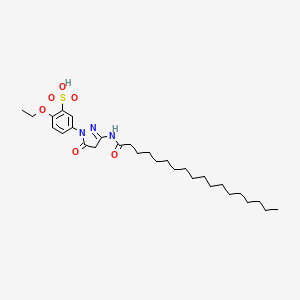
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
